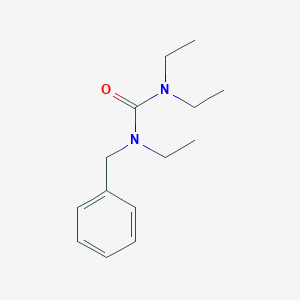

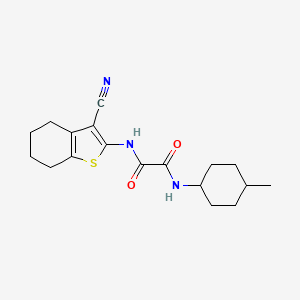

![molecular formula C19H13ClN4O2S B4389703 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4389703.png)

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide

描述

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, in the synthesis of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, a solution of the 4-(4-chlorophenyl) thiazol-2-amine was heated to reflux with K2CO3 and chloroacetyl chloride .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction . The thiazole ring is planar with a maximum deviation for atom C7 . The chlorophenyl ring is oriented at an angle of 7.1 (1) to the thiazole ring .Chemical Reactions Analysis

Thiazole compounds have been found to undergo various chemical reactions. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

- The synthesized derivatives of this compound were evaluated for in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species . Notably, compounds d1, d2, and d3 exhibited promising antimicrobial effects. Thiazole derivatives have been known for their antibacterial properties, making this compound a potential candidate for combating microbial infections.

- Cancer remains a significant global health challenge. Compounds d6 and d7 from this family demonstrated remarkable anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro . While cancer treatment is complex, these findings suggest that this compound class could be explored further for potential therapeutic applications.

- The rise of antimicrobial and anticancer drug resistance necessitates novel approaches. Investigating compounds like N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide may lead to the discovery of new molecules with unique modes of action against resistant pathogens and cancer cells .

- Heterocyclic thiazole nuclei, including this compound, have been associated with anti-inflammatory effects . Understanding its mechanisms of action could contribute to the development of anti-inflammatory drugs.

- Thiazole derivatives have demonstrated antifungal properties . Investigating this compound’s efficacy against specific fungal species could provide insights into its potential as an antifungal agent.

- The thiazole nucleus has been linked to antitumor activities . While further studies are needed, compounds like N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide might serve as leads for rational drug design in cancer therapy.

Antimicrobial Activity

Anticancer Potential

Drug Resistance Mitigation

Anti-Inflammatory Properties

Antifungal Activity

Antitumor Effects

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological activities.

Mode of Action

Thiazole derivatives are known to interact with their targets in a way that induces various biological effects . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways, leading to a range of biological outcomes .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

未来方向

The future directions for research on “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the diverse biological activities of thiazole compounds , there is potential for the development of new drugs with lesser side effects.

属性

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2S/c20-13-7-5-12(6-8-13)16-10-27-19(22-16)23-17(25)9-24-11-21-15-4-2-1-3-14(15)18(24)26/h1-8,10-11H,9H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGHTUXIXQIBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

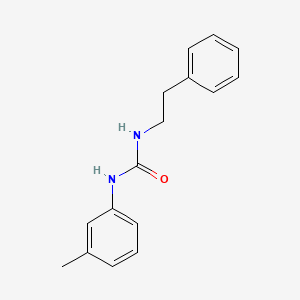

![2-[(2-furylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4389624.png)

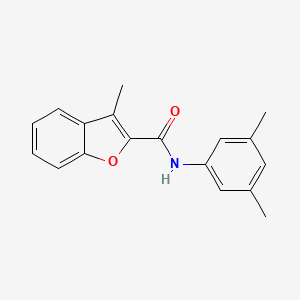

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide](/img/structure/B4389649.png)

![2-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4389657.png)

![3-cyclopentyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4389689.png)

![2-fluoro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4389695.png)

![N-(2,6-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4389715.png)

![methyl 4-({[(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B4389721.png)